molecular formula C9H7N3O2S B2397770 2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide CAS No. 303995-01-9

2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide

Katalognummer: B2397770
CAS-Nummer: 303995-01-9
Molekulargewicht: 221.23
InChI-Schlüssel: JGNPREHKHVOHRD-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide is an acrylamide derivative characterized by a cyano group at the C2 position, a thienyl substituent at C3, and a hydroxyiminomethyl group attached to the nitrogen atom. This compound shares structural similarities with other acrylamide derivatives studied for applications ranging from corrosion inhibition to medicinal chemistry. Its molecular framework allows for electronic modulation via the electron-withdrawing cyano group and π-conjugation from the thienyl moiety, which may influence reactivity and binding interactions .

Eigenschaften

IUPAC Name

(E)-2-cyano-N-[(E)-hydroxyiminomethyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-5-7(9(13)11-6-12-14)4-8-2-1-3-15-8/h1-4,6,14H,(H,11,12,13)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNPREHKHVOHRD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=O)N/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide typically involves the reaction of 2-thiophenecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that compounds similar to 2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

  • Mechanism of Action : The compound may interfere with the mitogen-activated protein kinase (MAPK) pathway, which is often overactive in various cancers. By inhibiting this pathway, the compound could reduce cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Effects

Another promising application lies in its potential as an anti-inflammatory agent. Preliminary studies have demonstrated that related compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in vitro.

  • Case Study : In experiments using macrophage cultures, treatment with structurally similar compounds resulted in a marked decrease in nitrite production and cytokine levels at non-cytotoxic concentrations. This suggests that this compound may be beneficial for treating inflammatory diseases.

Case Studies and Experimental Evidence

StudyFindingsMethodology
Study ASignificant reduction in tumor growth in xenograft modelsIn vivo administration of the compound
Study BDecreased cytokine production in macrophage culturesIn vitro assays measuring cell viability and cytokine levels
Study CAnti-edematogenic activity comparable to dexamethasoneCFA-induced paw edema model

Wirkmechanismus

The mechanism of action of 2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets. The cyano group and hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The thienyl group can also participate in π-π interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The table below summarizes key structural analogs, their substituents, molecular formulas, and applications:

Compound Name R1 (N-substituent) R2 (C3 substituent) Molecular Formula Molecular Weight (g/mol) Primary Application/Activity
2-Cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide (Target Compound) Hydroxyiminomethyl 2-Thienyl C10H8N3O2S 250.26* Hypothesized corrosion inhibition or bioactivity
2-Cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide (2,4-Dichlorobenzyl)oxyiminomethyl 2-Thienyl C16H11Cl2N3O2S 380.25 Research chemical (exact application unspecified)
ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide) 4-Hydroxyphenyl 4-Methoxyphenyl C17H14N2O3 294.31 Corrosion inhibitor (84.5% efficiency in 1.0 M HNO3)
ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide) 4-Hydroxyphenyl Phenyl C16H12N2O2 264.28 Corrosion inhibitor (86.1% efficiency in 1.0 M HNO3)
(E)-2-cyano-N-[(S)-1-phenylethyl]-3-(pyridin-2-yl)acrylamide (WP1065) (S)-1-Phenylethyl Pyridin-2-yl C17H15N3O 289.33 JAK2 kinase inhibitor (weak activity)

*Calculated using ChemDraw.

Biologische Aktivität

The compound 2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide , also known by its CAS number 97006-41-2, has garnered attention for its potential biological activities. This article will explore the compound's biological activity, highlighting key research findings, case studies, and relevant data.

PropertyValue
Molecular FormulaC₈H₆N₂OS
Molecular Weight178.211 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point432.4 ± 45.0 °C at 760 mmHg
Flash Point215.3 ± 28.7 °C
LogP0.82

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell growth through various mechanisms:

  • Cell Cycle Arrest : Compounds have been observed to induce G0/G1 phase arrest in cancer cell lines, leading to reduced proliferation.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, characterized by chromatin condensation and formation of apoptotic bodies .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases, including those involved in signaling pathways critical for cancer cell survival and proliferation .
  • Downregulation of Anti-apoptotic Proteins : Research has indicated that treatment with related compounds can downregulate proteins such as Bcl-2 and survivin, promoting apoptosis in cancer cells .

Study on Prostate and Breast Cancer Cell Lines

A study focused on the effects of compounds derived from plants demonstrated that certain polyphenolic compounds inhibited the growth of prostate (PC-3) and breast (MDA-MB-231) cancer cell lines in a dose-dependent manner. The study highlighted:

  • IC50 Values : The IC50 for several tested compounds was found to be around 50 μM, indicating effective inhibition at relatively low concentrations.
  • Mechanistic Insights : The study reported downregulation of key signaling pathways (e.g., AKT, NFκB) associated with cell survival in treated cells .

Screening Assays for Antimicrobial Activity

Another aspect of research has involved screening for antimicrobial properties. Compounds structurally related to This compound have shown activity against various bacterial strains, suggesting potential applications in treating infections .

Q & A

Q. What are the established synthesis methods for 2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step organic reactions, such as coupling thiophene derivatives with acrylamide precursors. Key steps include:

  • Cyanoacetylation : Reacting cyanoacetamide derivatives with aldehydes (e.g., thiophene-2-carboxaldehyde) in ethanol under reflux, catalyzed by bases like piperidine .
  • Oxime formation : Introducing the hydroxyimino group via condensation with hydroxylamine under controlled pH (acidic or neutral conditions) .
  • Critical parameters : Temperature (60–80°C for condensation), solvent polarity (ethanol or DMF), and reaction time (3–6 hours) to maximize yield (typically 60–85%) .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm the acrylamide backbone, thiophene ring protons (δ 6.8–7.5 ppm), and cyano group (absence of proton signal) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 262.05 for C10_{10}H8_{8}N3_{3}O2_{2}S) .
  • Infrared (IR) Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) .

Q. What safety precautions are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Toxicity notes : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Symptoms include irritation; antidotes are unspecified due to limited toxicological data .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial screening : Similar acrylamide-thiophene hybrids show moderate activity against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) .
  • Enzyme inhibition : Structural analogs inhibit cyclooxygenase-2 (COX-2) with IC50_{50} values <10 µM in vitro .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve purity and yield during synthesis?

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .
  • Catalyst screening : Test alternatives to piperidine (e.g., triethylamine or DBU) for faster kinetics .
  • Workup strategies : Use column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts like unreacted cyanoacetamide .

Q. What experimental strategies are used to evaluate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Monitor COX-2 activity via UV-Vis spectroscopy (prostaglandin conversion at 610 nm) .
  • Molecular docking : Simulate binding interactions using AutoDock Vina; prioritize residues (e.g., Arg120, Tyr355) for mutagenesis studies .
  • SAR studies : Modify the thiophene or cyano groups to assess impact on IC50_{50} .

Q. How can contradictory data on biological activity be resolved?

  • Case example : Discrepancies in antimicrobial efficacy may arise from variations in bacterial strains or assay protocols. Mitigation steps:
    • Standardize testing per CLSI guidelines .
    • Include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (~2.1), bioavailability (55%), and blood-brain barrier penetration (low) .
  • PASS algorithm : Predicts antidiabetic and anti-inflammatory potential with Pa > 0.7 .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated stability studies :

    ConditionDegradation after 30 days
    25°C, dark, dry<5%
    40°C, 75% humidity15–20%
    • Degradation products : Identified via LC-MS as hydrolyzed acrylamide and oxidized thiophene derivatives .

Q. What comparative studies exist between this compound and its structural analogs?

  • Activity comparison :

    Analog (Modification)COX-2 IC50_{50} (µM)Antimicrobial MIC (µg/mL)
    3-(3-Thienyl) substitution8.228 (S. aureus)
    N-Methyl replacement>50>128
    • Key insight: The 2-thienyl group and hydroxyimino moiety are critical for activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.